molecular formula C17H20N2O3S2 B11509486 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(thien-2-ylcarbonyl)piperazine

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(thien-2-ylcarbonyl)piperazine

Cat. No.: B11509486
M. Wt: 364.5 g/mol
InChI Key: GFLLKPJXRSRDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a dimethylbenzenesulfonyl group and a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One possible route includes:

    Formation of the piperazine core: Starting with piperazine, the compound can be functionalized at the nitrogen atoms.

    Introduction of the dimethylbenzenesulfonyl group: This can be achieved through sulfonylation reactions using reagents like 3,4-dimethylbenzenesulfonyl chloride.

    Attachment of the thiophene-2-carbonyl group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl and carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    1-(BENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE: Lacks the dimethyl groups on the benzene ring.

    1-(3,4-DIMETHYLBENZENESULFONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE: Contains a furan ring instead of a thiophene ring.

Uniqueness

1-(3,4-DIMETHYLBENZENESULFONYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the presence of both the dimethylbenzenesulfonyl and thiophene-2-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H20N2O3S2/c1-13-5-6-15(12-14(13)2)24(21,22)19-9-7-18(8-10-19)17(20)16-4-3-11-23-16/h3-6,11-12H,7-10H2,1-2H3

InChI Key

GFLLKPJXRSRDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C

solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.